(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15BrFN3S and its molecular weight is 428.32. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
The synthesis of complex acrylonitrile derivatives often involves Knoevenagel condensation, a reaction critical for creating compounds with potential applications in material science and pharmacology. For instance, the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles has been studied, showing the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, illustrating the versatility of acrylonitrile compounds in synthetic chemistry (Frolov et al., 2005).
Photodynamic Therapy
Research into the use of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated significant potential for photodynamic therapy, a treatment method for cancer. These compounds exhibit high singlet oxygen quantum yield, making them effective in the destruction of cancer cells under light exposure (Pişkin et al., 2020).
Anticancer Agents
Novel anticancer agents have been developed through the synthesis of acrylonitrile derivatives, showing promising activity against various cancer cell lines. For example, the design and synthesis of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles have been explored, with in vitro studies indicating high anticancer activity, especially against ovarian cancer cells (Özen et al., 2016).
Nonlinear Optical Materials
The development of donor-acceptor substituted thiophene dyes with acrylonitrile groups has been studied for their enhanced nonlinear optical limiting properties. These properties are crucial for applications in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Fluorescent Probes and Sensors
Acrylonitrile derivatives have also been explored for their photoluminescence characteristics, with potential applications as fluorescent probes and sensors. The synthesis and study of novel acrylonitrile compounds containing biphenyl and triphenylamine units have revealed their ability to emit green fluorescence, which could be utilized in various sensing and imaging applications (Li et al., 2011).
properties
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3S/c1-12-3-4-14(7-13(12)2)19-11-26-20(25-19)15(9-23)10-24-18-6-5-16(21)8-17(18)22/h3-8,10-11,24H,1-2H3/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHRUWNOWGGTJH-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile |
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